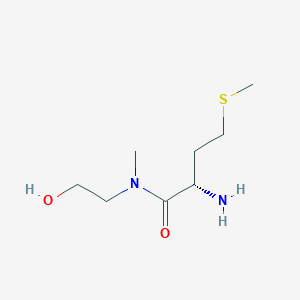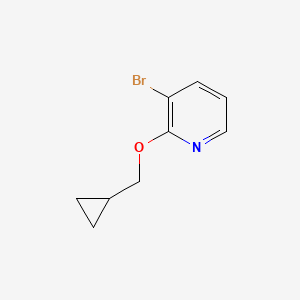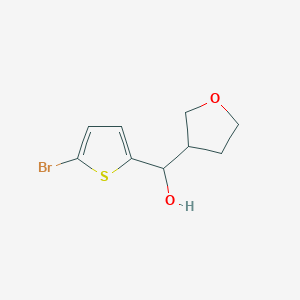![molecular formula C10H11BrN4 B1526572 5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine CAS No. 1248508-98-6](/img/structure/B1526572.png)
5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine
Overview
Description
“5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine” is a heterocyclic compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The empirical formula of “this compound” is C7H5BrN4 . Its molecular weight is 225.05 . The SMILES string representation of the molecule is Brc1cnc (nc1)-n2ccnc2 .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
“this compound” is a solid . It is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis of Complex Molecules
Research indicates that compounds structurally related to "5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine" serve as key intermediates in the synthesis of various heterocyclic compounds. These molecules often possess a three-dimensional structure that can optimally fit into the binding sites of biological targets, making them significant in the design of potential therapeutic agents. For example, Schmid et al. (2006) described a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines starting from a similar bromo-substituted compound, highlighting the importance of these molecules in medicinal chemistry for generating combinatorial libraries with great structural diversity (Schmid, Schühle, & Austel, 2006).
Metal-free and Catalytic Syntheses
Novel synthetic routes have been explored to form complex heterocycles from compounds akin to "this compound." Liu et al. (2019) demonstrated the synthesis of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under metal-free conditions, emphasizing the efficiency and versatility of these reactions in creating molecules that could be further modified into other valuable chemical entities (Liu et al., 2019).
Antimicrobial Activity
Some derivatives and related compounds have shown promising antimicrobial activity, indicating their potential as leads for the development of new antimicrobial agents. Jadhav et al. (2016) synthesized a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and evaluated their antituberculosis activity, with some derivatives displaying moderate to good efficacy (Jadhav, Kenny, Nivid, Mandewale, & Yamgar, 2016).
Novel Synthetic Methodologies
The research also extends to the development of novel synthetic methodologies for constructing complex heterocycles, which are crucial in drug discovery and materials science. Cao et al. (2014) reported a transition-metal-free three-component reaction for constructing imidazo[1,2-a]pyridines, demonstrating a facile approach for the formation of C-N, C-O, and C-S bonds, showcasing the synthetic versatility of these compounds (Cao, Liu, Zhao, Cen, Lin, Zhu, & Fu, 2014).
Future Directions
The future directions for “5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine” could involve exploring its potential biological activities and developing new drugs based on its structure. As imidazole has become an important synthon in the development of new drugs , this compound could also have potential applications in drug development.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety are known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions of 5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine with its targets would need further investigation.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence the bioavailability of this compound .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment .
properties
IUPAC Name |
5-bromo-N-(2-imidazol-1-ylethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-9-1-2-10(14-7-9)13-4-6-15-5-3-12-8-15/h1-3,5,7-8H,4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEXEEGRSUBCHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(1-Aminoethyl)phenyl]benzonitrile](/img/structure/B1526495.png)
![2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1526496.png)

![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol](/img/structure/B1526500.png)








